N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound characterized by the molecular formula and the CAS number 1286272-89-6. This compound is a derivative of cyclohexane, featuring two amine groups at the 1 and 4 positions, each further substituted with methyl groups. Typically found in solid form, it has various applications in chemical synthesis, biological studies, and industrial processes .
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is classified as an organic amine and falls under the category of diamines. Its structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic chemistry and materials science.
The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized to enhance product consistency and yield. Automation allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
The molecular structure of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride can be described as follows:
The stereochemistry of the compound can be represented using SMILES notation: CN(C)[C@H]1CC[C@H](N)CC1.Cl.[H]Cl
, indicating specific configurations at chiral centers .
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride can undergo several types of chemical reactions:
The products formed depend on the specific reagents and conditions used during reactions. For instance:
The mechanism of action for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride primarily involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it binds to specific sites on proteins, modifying their activity and thereby influencing various biochemical pathways. This modulation can lead to significant changes in cellular functions, making it relevant in both biological research and potential therapeutic applications .
Relevant data include melting point ranges and solubility characteristics that are critical for handling and application purposes .
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride has diverse applications across various fields:
Additionally, its derivatives have been explored for medicinal applications such as treating diarrhea or irritable bowel syndrome due to their pharmacological properties .
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2